

Physical and chemical properties of **cis-12,13-Epoxy-octadecanoic acid**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **cis-12,13-Epoxy-octadecanoic acid**

Cat. No.: **B15602272**

[Get Quote](#)

An In-depth Technical Guide to **cis-12,13-Epoxy-octadecanoic Acid**

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **cis-12,13-Epoxy-octadecanoic acid**. It is intended for researchers, scientists, and drug development professionals working with lipid mediators and related metabolic pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biochemical pathways and analytical workflows. **cis-12,13-Epoxy-octadecanoic acid** is an epoxy fatty acid (EpFA) derived from the oxidation of oleic acid. It plays a role in various physiological and pathological processes, making it a molecule of interest in biomedical research.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **cis-12,13-Epoxy-octadecanoic acid** are summarized below. These properties are essential for its handling, storage, and analysis.

Physical Properties

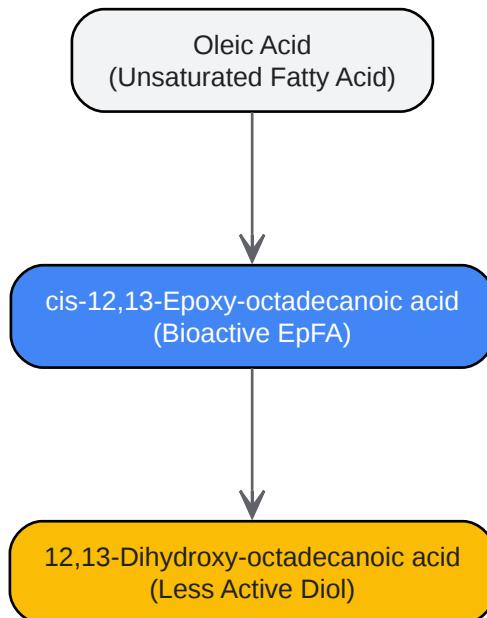
Property	Value	Source
Molecular Formula	C ₁₈ H ₃₄ O ₃	[1] [2] [3]
Molecular Weight	298.46 g/mol	[1] [2] [3]
Physical State	Solid	[3]
CAS Number	32381-04-7	[2] [4]

Chemical and Spectral Properties

Property	Value	Source
IUPAC Name	(2R,3S)-rel-3-Pentyloxiraneundecanoic acid	[3]
Synonyms	(\pm)-cis-12,13-Epoxyoctadecanoic acid, trans-Epoxystearate	[2][3]
Purity	>98% (commercially available)	[2][3]
Solubility	Soluble in DMSO, Ethanol, DMF	[4][5]
Storage	Store at -20°C or in an ultra freezer	[3][5]
^1H NMR	Protons on the cis-epoxide ring typically show signals around 2.7 ppm.	[6]
^{13}C NMR	Epoxy carbons (O-C-H) in a similar compound, cis-12,13-epoxy-cis-9-octadecenol, show chemical shifts at 56.461 and 57.107 ppm.[7]	
Mass Spectrometry	The mass spectrum of a related epoxy alcohol showed a molecular ion at m/z 282 and a fragment from water loss at m/z 264.[7]	

Biological Activity and Signaling Pathways

cis-12,13-Epoxy-octadecanoic acid is a bioactive lipid involved in several cellular processes. It is an oxidation product of oleic acid, primarily formed by cytochrome P450 (CYP) enzymes.[5] The biological effects of epoxy fatty acids are often counteracted by their hydrolysis into less active vicinal diols, a reaction catalyzed by soluble epoxide hydrolase (sEH).

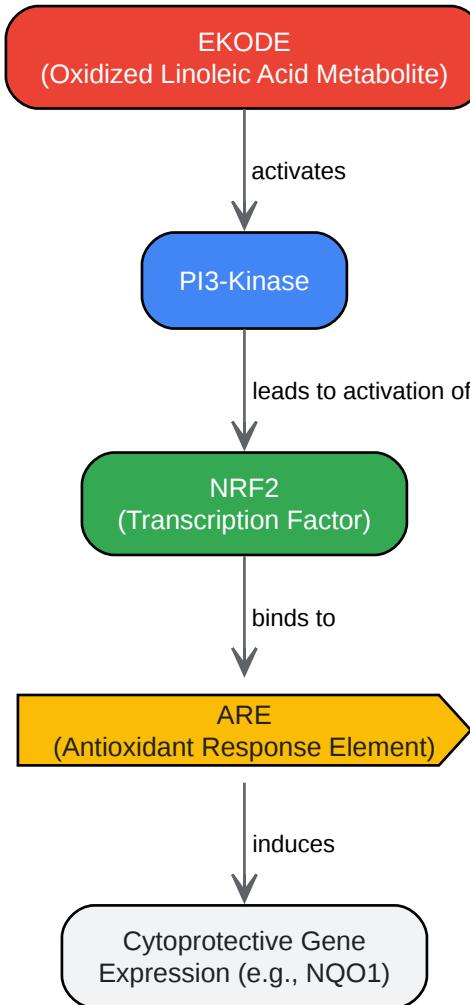

Mitochondrial Function

Studies on rabbit renal cortical mitochondria have shown that a related compound, cis-12,13-epoxy-9-octadecenoic acid (12,13-EOA), can induce mitochondrial dysfunction.[8][9] At a concentration of 50 μ M, it increased state 4 respiration and decreased state 3 respiration, leading to a reduction in the mitochondrial membrane potential.[8][9] This suggests that the molecule may act as an uncoupling agent. Interestingly, its hydrolyzed product, 12,13-dihydroxyoctadecenoic acid (12,13-DHOA), showed no such effects, indicating that the hydrolysis of the epoxide is a detoxification pathway.[8][9]

Signaling Pathways

Epoxy fatty acids (EpFAs) are signaling molecules that can influence inflammation and cellular homeostasis.[10] The conversion of EpFAs to their corresponding diols is a critical step in regulating their activity. This metabolic process is a key target for therapeutic intervention in diseases where EpFA signaling is implicated.

Metabolism of Epoxy Fatty Acids



[Click to download full resolution via product page](#)

*Metabolism of **cis-12,13-Epoxy-octadecanoic acid** via sEH.*

A related oxidized metabolite of linoleic acid, 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE), has been shown to activate the Antioxidant Response Element (ARE).^[11] This activation is dependent on the transcription factor NRF2 and the PI3-kinase signaling pathway, suggesting a role for specific oxidized fatty acids in cellular defense against oxidative stress.
^[11]

ARE Activation by Oxidized Linoleic Acid Metabolites

[Click to download full resolution via product page](#)

NRF2-ARE signaling pathway activated by a related EpFA.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of **cis-12,13-Epoxy-octadecanoic acid**. The following sections describe protocols for its synthesis and analysis.

Chemo-enzymatic Epoxidation of Oleic Acid

This protocol describes a method for synthesizing epoxy fatty acids from unsaturated fatty acids like oleic acid using an immobilized lipase.[12][13]

Materials:

- Oleic acid
- Immobilized lipase from *Candida antarctica* (e.g., Novozym 435)
- Hydrogen peroxide (35% w/w)
- Toluene (or other suitable organic solvent)
- Stirred tank reactor with temperature control

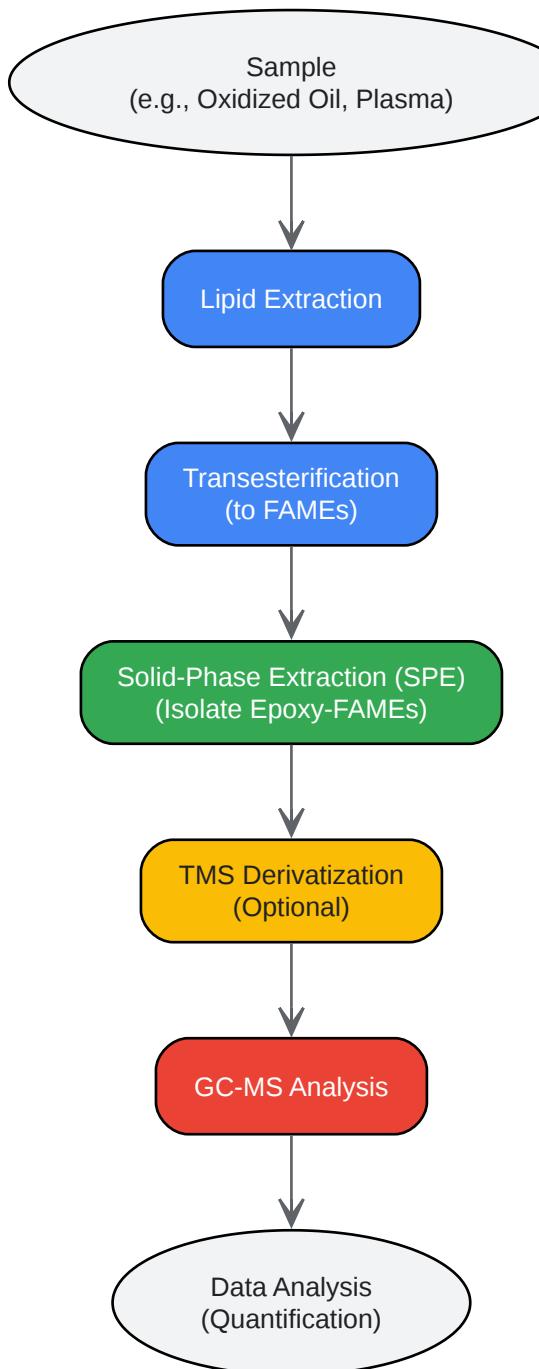
Procedure:

- Reaction Setup: Add oleic acid and toluene to the stirred tank reactor.
- Catalyst Addition: Add the immobilized lipase (Novozym 435) to the mixture.
- Initiation: Heat the mixture to the desired reaction temperature (e.g., 40-65°C) with constant stirring.[12]
- Epoxidation: Initiate the reaction by adding hydrogen peroxide to the mixture.[12] For a semi-batch process, H_2O_2 can be added gradually to maintain catalyst activity.[13]
- Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them via HPLC or GC to determine the conversion of oleic acid and the yield of the epoxy product. [12]
- Termination and Purification: Once the reaction is complete, stop the heating and stirring. Separate the solid enzyme catalyst by filtration. The solvent can be removed under reduced pressure. The resulting product can be further purified using column chromatography.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general workflow for the quantification of epoxy fatty acids in biological or edible oil samples.[\[14\]](#)

Materials:


- Sample containing epoxy fatty acids (e.g., oxidized oil, plasma)
- Internal standard
- Sodium methoxide (for transesterification)
- Solid-Phase Extraction (SPE) cartridges
- Trimethylsilyl (TMS) derivatization agent (e.g., BSTFA)
- GC-MS system with a suitable capillary column

Procedure:

- Lipid Extraction: Extract total lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer extraction).
- Transesterification: Convert the fatty acids to their fatty acid methyl esters (FAMEs) by reacting the lipid extract with sodium methoxide.[\[14\]](#)
- Purification: Separate the epoxy-FAMEs from other lipid classes using Solid-Phase Extraction (SPE).[\[14\]](#)
- Derivatization: If hydroxy fatty acids are also being analyzed, derivatize the sample with a TMS agent to increase volatility for GC analysis.[\[14\]](#)
- GC-MS Analysis: Inject the prepared sample into the GC-MS. Use a temperature program that allows for the separation of different FAMEs.

- Identification and Quantification: Identify the epoxy-FAME peak based on its retention time and mass spectrum.^[14] Quantify the amount using an internal standard and a calibration curve. For co-eluting peaks, selected ion monitoring (SIM) can be used for more accurate quantification.^[14]

Workflow for GC-MS Analysis of Epoxy Fatty Acids

[Click to download full resolution via product page](#)

General workflow for the analysis of epoxy fatty acids.

Conclusion

cis-12,13-Epoxy-octadecanoic acid is a significant lipid mediator whose biological activity is tightly regulated by its metabolism. Its physical and chemical properties necessitate careful handling and specific analytical approaches for accurate study. The protocols and pathways detailed in this guide provide a foundational resource for researchers investigating the roles of epoxy fatty acids in health and disease, and for professionals exploring their potential as therapeutic targets or biomarkers. Further research into the specific cellular receptors and downstream signaling events of this molecule will continue to illuminate its importance in biology and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemeo.com [chemeo.com]
- 2. cis-12,13-Epoxy-octadecanoic acid [cogershop.com]
- 3. larodan.com [larodan.com]
- 4. 顺式-12,13-环氧十八烷酸 | cis-12,13-Epoxy-octadecanoic acid | CAS 32381-04-7 | 酯类产品 | 美国InvivoChem [invivochem.cn]
- 5. caymanchem.com [caymanchem.com]
- 6. aocs.org [aocs.org]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. Analysis of the toxic effects of linoleic acid, 12,13-cis-epoxyoctadecenoic acid, and 12,13-dihydroxyoctadecenoic acid in rabbit renal cortical mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]

- 11. Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Simultaneous quantification of epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of cis-12,13-Epoxy-octadecanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602272#physical-and-chemical-properties-of-cis-12-13-epoxy-octadecanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com